molecular formula C5H9ClN4O B7829522 2-hydrazinyl-6-methyl-1H-pyrimidin-4-one;hydrochloride

2-hydrazinyl-6-methyl-1H-pyrimidin-4-one;hydrochloride

Cat. No.: B7829522
M. Wt: 176.60 g/mol
InChI Key: AUAWMQGWUMPVMG-UHFFFAOYSA-N
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Description

2-hydrazinyl-6-methyl-1H-pyrimidin-4-one;hydrochloride is a chemical compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydrazinyl-6-methyl-1H-pyrimidin-4-one;hydrochloride typically involves the reaction of 2,4-diamino-6-methylpyrimidine with hydrazine hydrate. The reaction is carried out in ethanol under reflux conditions, leading to the formation of the desired product . The reaction can be represented as follows:

2,4-diamino-6-methylpyrimidine+hydrazine hydrate2-hydrazinyl-6-methyl-1H-pyrimidin-4-one\text{2,4-diamino-6-methylpyrimidine} + \text{hydrazine hydrate} \rightarrow \text{2-hydrazinyl-6-methyl-1H-pyrimidin-4-one} 2,4-diamino-6-methylpyrimidine+hydrazine hydrate→2-hydrazinyl-6-methyl-1H-pyrimidin-4-one

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-hydrazinyl-6-methyl-1H-pyrimidin-4-one;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrimidine derivatives.

Scientific Research Applications

2-hydrazinyl-6-methyl-1H-pyrimidin-4-one;hydrochloride has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex pyrimidine derivatives.

    Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound is used in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-hydrazinyl-6-methyl-1H-pyrimidin-4-one;hydrochloride involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to the disruption of essential biochemical pathways, resulting in therapeutic effects such as anticancer or antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

    2,4-diamino-6-methylpyrimidine: A precursor in the synthesis of 2-hydrazinyl-6-methyl-1H-pyrimidin-4-one;hydrochloride.

    2-hydrazinyl-4-oxo-6-methylpyrimidine: A structurally similar compound with potential biological activity.

    2-hydrazinyl-6-methyl-3H-pyrimidin-4-one: Another hydrazine derivative of pyrimidine with similar properties

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of the hydrazinyl group. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-hydrazinyl-6-methyl-1H-pyrimidin-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O.ClH/c1-3-2-4(10)8-5(7-3)9-6;/h2H,6H2,1H3,(H2,7,8,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUAWMQGWUMPVMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N=C(N1)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)N=C(N1)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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